molecular formula C19H14BrF3N2O2 B2396229 Ethyl 6-bromo-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carboxylate CAS No. 449197-54-0

Ethyl 6-bromo-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carboxylate

Cat. No.: B2396229
CAS No.: 449197-54-0
M. Wt: 439.232
InChI Key: GZLXKPRCFBPFLO-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound with a nitrogen atom at the 1-position The compound also features a bromine atom at the 6-position, a trifluoromethyl group at the 3-position of the phenyl ring, and an ethyl ester group at the 3-carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Amination: The 4-position of the quinoline ring is then aminated by reacting with 3-(trifluoromethyl)aniline under conditions such as heating in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

    Esterification: The final step involves the esterification of the carboxylic acid group at the 3-position with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid (PTSA).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and ester functional groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products

    Substitution: Products with different nucleophiles replacing the bromine atom.

    Oxidation: Products with oxidized functional groups, such as quinoline N-oxides.

    Reduction: Products with reduced functional groups, such as amines or alcohols.

    Coupling: Products with new carbon-carbon bonds formed at the 6-position of the quinoline ring.

Scientific Research Applications

Ethyl 6-bromo-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate cell membranes and reach its targets. The quinoline core can intercalate with DNA or inhibit specific enzymes, leading to its biological effects.

Comparison with Similar Compounds

Ethyl 6-bromo-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline-3-carboxylate derivatives: Compounds with variations in the substituents at the 4- and 6-positions, affecting their chemical and biological properties.

    Fluoroquinolones: A class of antibiotics with a fluorine atom at the 6-position and different substituents at other positions.

Properties

IUPAC Name

ethyl 6-bromo-4-[3-(trifluoromethyl)anilino]quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrF3N2O2/c1-2-27-18(26)15-10-24-16-7-6-12(20)9-14(16)17(15)25-13-5-3-4-11(8-13)19(21,22)23/h3-10H,2H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLXKPRCFBPFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC(=C3)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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